molecular formula C16H15Cl2N B1242422 Dasotraline CAS No. 675126-05-3

Dasotraline

Cat. No.: B1242422
CAS No.: 675126-05-3
M. Wt: 292.2 g/mol
InChI Key: SRPXSILJHWNFMK-MEDUHNTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Oxime Formation

The synthesis begins with the conversion of (S)-4-(3,4-dichlorophenyl)-3,4-dihydro-1-naphthalenone (II) to its oxime derivative (VI) . This reaction employs:

  • Hydroxylamine hydrochloride as the nucleophile.

  • Sodium acetate as a base to facilitate imine formation.

  • Solvent systems typically include aqueous or polar aprotic solvents.

The oxime intermediate serves as a critical precursor for subsequent stereoselective modifications .

Stereoselective Hydrogenation

The enamide (I) is hydrogenated to yield the chiral acetamide (IV) with high diastereomeric purity:

Parameter Details
Catalysts Rhodium complexes with chiral ligands: (R,R)-MeBPE, (R,S,R,S)-MePennPhos, or Norphos
Hydrogen pressure 50–100 psi
Yield >90%
Diastereomeric ratio >99:1

This step ensures the desired (1R,4S) configuration of this compound .

Deacetylation

The final step removes the acetyl group from (IV) to produce this compound free base:

  • Acid-mediated deprotection : HCl or methanesulfonic acid/HBr mixtures.

  • Base-mediated deprotection : Di-tert-butyldicarbonate with lithium hydroxide.

  • Alternative methods : Triphenylphosphite/halogen complexes .

Typical reaction conditions involve refluxing in polar solvents (e.g., ethanol or THF) for 4–12 hours.

Key Reagents and Catalysts

Reaction Step Reagents/Catalysts Role
Oxime formationHydroxylamine hydrochloride, NaOAcImine synthesis
Enamide synthesisTriethylphosphine, acetic anhydride, FeCl₂Acylation and acceleration
Hydrogenation(R,R)-MeBPE(COD)RhBF₄Stereoselective reduction
DeacetylationHCl, LiOHAmide cleavage

Reaction Optimization

  • Iron acceleration : Adding FeCl₂ reduces enamide synthesis time from 24 hours to 8 hours .

  • Catalyst recycling : Rhodium catalysts can be reused up to 3 times without significant loss of enantioselectivity .

  • Solvent systems : Tetrahydrofuran (THF) and ethyl acetate are preferred for hydrogenation due to compatibility with chiral catalysts .

Metabolic Reactions

In vivo, this compound undergoes:

  • Oxidation : Primarily mediated by CYP3A4/5 enzymes, producing hydroxylated metabolites.

  • Glucuronidation : Phase II metabolism enhances water solubility for renal excretion .

Scientific Research Applications

Treatment of Attention Deficit Hyperactivity Disorder (ADHD)

Dasotraline has shown promising results in clinical trials for treating ADHD in children aged 6 to 12 years. Key studies include:

  • Efficacy Study : A randomized, double-blind trial involving 342 children demonstrated that this compound at a dosage of 4 mg significantly reduced ADHD symptoms compared to placebo, with an average decrease in symptom severity score of 17.5 points versus 11.4 points for placebo . The study indicated that the medication was generally well-tolerated, though some adverse effects like insomnia and decreased appetite were noted .
  • Laboratory Classroom Study : Another study published in the Journal of Attention Disorders found that children receiving this compound exhibited significant improvements in attention and behavior as measured by various scales, including the Swanson, Kotkin, Agler, M-Flynn, and Pelham (SKAMP) rating scale .
Study TypeSample SizeDosageKey Findings
Randomized Controlled Trial3422mg/4mgSignificant reduction in ADHD symptoms; well-tolerated
Laboratory Classroom Study1124mgSignificant improvement in attention and behavior scores

Treatment of Binge Eating Disorder (BED)

This compound has also been investigated for its efficacy in treating BED:

  • Pivotal Study Results : A study evaluating this compound's effectiveness in adults with moderate to severe BED found that a dosage of 6 mg per day led to a statistically significant reduction in binge days per week compared to placebo . While the 4 mg dosage did not meet its primary endpoint, secondary analyses showed improvements in related measures such as the Binge Eating Clinical Global Impression-Severity score.
Study TypeSample SizeDosageKey Findings
Pivotal StudyNot specified4mg/6mgSignificant decrease in binge days; improvements in secondary measures

Safety and Tolerability

The safety profile of this compound has been a critical aspect of its evaluation:

  • Adverse Effects : Common side effects reported include insomnia, decreased appetite, and irritability. These effects were generally mild to moderate and did not lead to significant discontinuation rates among participants .
  • Comparison with Other Treatments : Unlike traditional stimulant medications for ADHD, this compound does not stimulate dopamine production, which may reduce the risk of dependency and abuse associated with other treatments .

Regulatory Status and Future Directions

As of now, this compound has not received FDA approval for either ADHD or BED due to the need for additional clinical data. Sunovion Pharmaceuticals halted its drug development program for these indications in May 2020 but indicated that further studies might be necessary to support regulatory approval .

Biological Activity

Dasotraline, a novel compound developed for treating psychiatric disorders, primarily functions as a dopamine and norepinephrine reuptake inhibitor (DNRI). Its pharmacological profile suggests significant potential in managing conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge-Eating Disorder (BED). This article delves into the biological activity of this compound, summarizing key research findings, efficacy data, and relevant case studies.

Pharmacological Profile

This compound is characterized by its potent inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), with IC50 values of 3 nM and 4 nM, respectively. It also exhibits weaker inhibition of the serotonin transporter (SERT) with an IC50 of 15 nM . The compound has a unique pharmacokinetic profile marked by:

  • Slow absorption : Ensures stable plasma concentrations.
  • Long elimination half-life : Ranges from 47 to 77 hours, allowing for once-daily dosing .

Clinical Trials Overview

This compound has been evaluated in multiple randomized clinical trials for its efficacy in treating ADHD. A meta-analysis encompassing five clinical trials revealed that this compound significantly reduced ADHD symptoms compared to placebo, with a standardized mean difference (SMD) of -0.35 (95% CI: -0.55 to -0.15; P < 0.001) .

Key Findings

  • Improvement in ADHD Symptoms : In children aged 6-12 years, treatment with this compound at a dose of 4 mg/day resulted in significant improvements in ADHD symptoms measured by the ADHD Rating Scale Version IV .
  • Global Symptom Severity : this compound demonstrated significant improvements in global ADHD symptom severity as assessed by the Clinical Global Impression-Severity scale (CGI-S), with notable treatment response rates indicating at least a 30% improvement on the ADHD RS-IV total score .
StudyPopulationDosePrimary OutcomeResult
Children (6-12)4 mg/dayADHD RS-IV total scoreSignificant improvement
AdultsVariableADHD symptoms reductionSMD -0.35
AdultsVariableCGI-S improvementSignificant response

Efficacy in Binge-Eating Disorder

This compound's application extends to the treatment of BED. A fixed-dose study evaluated its efficacy over 12 weeks, revealing significant reductions in binge-eating days per week at a dose of 6 mg/day compared to placebo.

Study Results

  • Binge-Eating Days : Patients receiving this compound experienced a reduction of approximately 3.47 binge-eating days per week versus 2.92 days for placebo (P = .0045) .
  • Secondary Measures : Improvements were also observed on the BE-CGI-S and Yale-Brown Obsessive–Compulsive Scale Modified for BED scores, indicating enhanced overall treatment effects .
StudyPopulationDosePrimary OutcomeResult
Adults with BED6 mg/dayBinge-eating days/weekReduction of -3.47 vs -2.92
Adults with BEDVariableBE-CGI-S score improvementSignificant effect size

Adverse Effects and Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

  • Common Adverse Effects : Insomnia, decreased appetite, headache, dry mouth, and anxiety were frequently noted .
  • Discontinuation Rates : Higher rates of discontinuation due to adverse events were observed in some studies, particularly at higher doses .

Q & A

Basic Research Questions

Q. What is the pharmacological mechanism of action of dasotraline in modulating monoaminergic systems?

this compound acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) with IC50 values of 4 nM (dopamine transporter, DAT), 6 nM (norepinephrine transporter, NET), and 11 nM (serotonin transporter, SERT). It achieves sustained inhibition of monoamine reuptake, leading to increased synaptic concentrations of these neurotransmitters. Preclinical studies demonstrate acute suppression of locus coeruleus NE neuron firing rates and prolonged recovery of dorsal hippocampal CA3 pyramidal neuron activity, supporting its role in enhancing synaptic signaling .

Q. How does this compound's pharmacokinetic profile compare to other ADHD medications?

this compound exhibits a unique pharmacokinetic profile characterized by slow absorption (Tmax ~12 hours) and a long elimination half-life (mean t1/2 = 47 hours), enabling once-daily dosing and stable plasma concentrations. Unlike stimulants (e.g., methylphenidate), this compound achieves steady-state by 10 days and demonstrates dual (linear + nonlinear) elimination pathways. At therapeutic concentrations (<6 ng/mL), elimination is predominantly linear, with nonlinear clearance contributing minimally .

Q. What experimental models are used to assess this compound's efficacy in ADHD?

Preclinical efficacy is evaluated using delay discounting tests in rats, where this compound increases preference for delayed rewards, a proxy for impulsivity modulation. Clinically, the ADHD Rating Scale-IV (ADHD RS-IV) and Clinical Global Impression-Severity (CGI-S) scales are validated tools. Population pharmacokinetic-pharmacodynamic (PK/PD) models integrate these outcomes with this compound exposure data to predict symptom reduction .

Advanced Research Questions

Q. What methodological approaches are recommended for designing dose-ranging studies of this compound in ADHD clinical trials?

Dose-ranging studies should incorporate population PK/PD modeling and Monte Carlo simulations to predict exposure-response relationships. Key covariates include body weight (a significant predictor of this compound exposure) and baseline ADHD symptom severity. Simulations based on phase II data (NCT01692782) suggest 4–8 mg/day doses achieve clinically meaningful DAT/NET inhibition (>50% occupancy) while minimizing dropout risks .

Q. How can population PK/PD models predict this compound's efficacy and safety outcomes?

Population models integrate this compound exposure (Cav), norepinephrine metabolite DHPG levels (a NET inhibition biomarker), and ADHD RS-IV scores. For example, a sigmoid Emax model links this compound exposure to symptom reduction, while Cox proportional hazard models predict dropout rates based on exposure-time interactions. These models guide dose optimization and trial design, such as avoiding fixed high doses (e.g., 8 mg/day) without titration to mitigate adverse events .

Q. How should researchers address discrepancies in adverse event-driven dropout rates between this compound doses?

Dropout rates are dose-dependent (15% at 4 mg/day vs. 45% at 8 mg/day in phase II trials). Methodologically, survival analyses (Kaplan-Meier estimates) and Cox models quantify time-to-dropout as a function of exposure (Cav). Covariate analysis reveals insomnia severity and baseline heart rate as nonsignificant predictors, suggesting dropout is primarily driven by acute pharmacodynamic effects (e.g., DAT/NET inhibition) rather than demographic factors .

Q. What statistical models are appropriate for analyzing time-to-event outcomes in this compound trials?

Time-to-event data (e.g., study discontinuation) are best analyzed using Cox proportional hazard models with time-varying covariates. For example, this compound’s exposure-dependent dropout risk is modeled via interaction terms between Cav and time, enabling dynamic risk estimation. Sensitivity analyses (e.g., permutation tests, generalized linear mixed models) validate robustness in small-sample scenarios .

Q. Data Contradiction and Validation

Q. How do contradictory findings on this compound’s efficacy in binge-eating disorder (BED) inform trial design?

In BED trials, this compound 6 mg/day significantly reduced binge-eating days (effect size = 0.35) versus placebo, while 4 mg/day showed nonsignificant effects. Sensitivity analyses (pattern mixture models, tipping-point analyses) confirm the primary endpoint’s validity. Researchers must stratify outcomes by dose and duration, as meta-regression shows symptom reduction correlates with treatment length .

Q. What validation strategies are critical for this compound’s PK/PD models?

Model validation includes goodness-of-fit plots (observed vs. predicted concentrations), bootstrap resampling for parameter uncertainty, and external validation using independent datasets. For example, phase II DHPG data align with model-predicted NET inhibition, confirming predictive accuracy .

Q. Experimental Design Considerations

Q. What formulations are optimal for preclinical studies of this compound?

For in vivo studies, this compound is administered orally (0.5% methylcellulose suspension) or via intraperitoneal injection (saline with 1% DMSO). Solubility in DMSO (30 mg/mL) and water (<1 mg/mL) necessitates vehicle optimization to avoid precipitation. Dosing regimens should account for its long t1/2 to prevent accumulation-related toxicity .

Properties

IUPAC Name

(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2/t11-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPXSILJHWNFMK-MEDUHNTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20217855
Record name Dasotraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675126-05-3
Record name Dasotraline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675126-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dasotraline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675126053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dasotraline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12305
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dasotraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DASOTRALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D28EY0L5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.